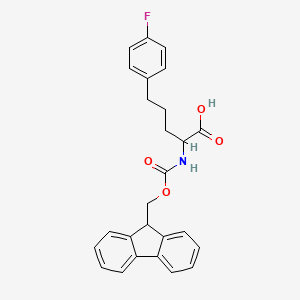![molecular formula C28H37N3O3 B12313264 2-[3-[2-[4-[1-(2-Ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid](/img/structure/B12313264.png)
2-[3-[2-[4-[1-(2-Ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bilastine involves multiple steps, starting from the preparation of key intermediates. One of the synthetic routes includes the reaction of 2-(4-(1-(2-ethoxyethyl)benzimidazol-2-yl)piperidin-1-yl)ethyl phenyl ketone with methyl magnesium bromide to form the corresponding alcohol, which is then oxidized to the desired carboxylic acid . The reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like Grignard reagents and oxidizing agents .
Industrial Production Methods
Industrial production of bilastine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Bilastine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions involving the replacement of halogen atoms with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions include the desired carboxylic acid (bilastine) and its intermediates, such as alcohols and ketones .
Scientific Research Applications
Bilastine has a wide range of scientific research applications, including:
Mechanism of Action
Bilastine exerts its effects by selectively binding to histamine H1 receptors, blocking the action of histamine, a compound responsible for allergic symptoms . This binding prevents histamine from interacting with its receptors, thereby reducing inflammation, itching, and other allergic responses . The molecular targets include histamine H1 receptors located on various cells, including mast cells and basophils .
Comparison with Similar Compounds
Bilastine is compared with other second-generation antihistamines, such as cetirizine, loratadine, and fexofenadine . While all these compounds share similar mechanisms of action, bilastine is unique due to its longer drug-target residence time and minimal sedative effects . Other similar compounds include:
Cetirizine: Another second-generation antihistamine with a similar mechanism of action but shorter duration of effect.
Loratadine: Known for its non-sedative properties but with a different pharmacokinetic profile.
Fexofenadine: A metabolite of terfenadine with a similar antihistamine effect but different metabolic pathways.
Properties
Molecular Formula |
C28H37N3O3 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-[3-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C28H37N3O3/c1-4-34-19-18-31-25-11-6-5-10-24(25)29-26(31)22-13-16-30(17-14-22)15-12-21-8-7-9-23(20-21)28(2,3)27(32)33/h5-11,20,22H,4,12-19H2,1-3H3,(H,32,33) |
InChI Key |
YQBLDZMARIUXJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC(=CC=C4)C(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


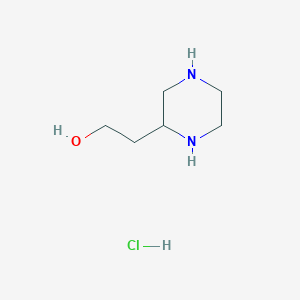
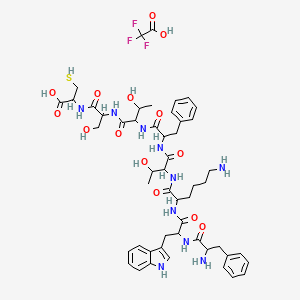

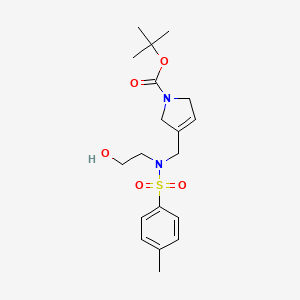
![[3-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B12313207.png)
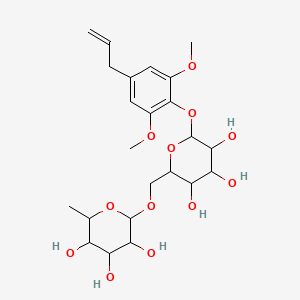
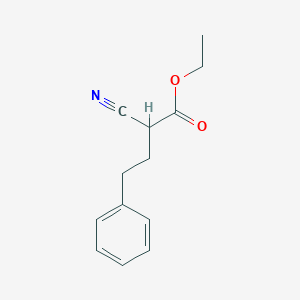
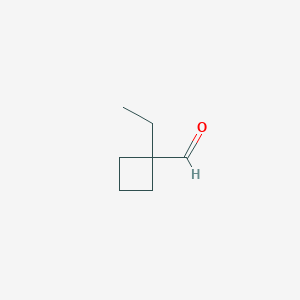
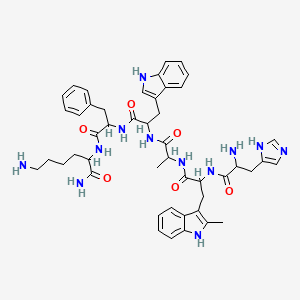
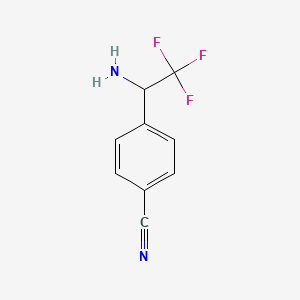
![rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis](/img/structure/B12313234.png)
![[3,4-Dibenzoyloxy-5-[6-(benzylamino)purin-9-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12313241.png)
![N-[3-(Aminomethyl)phenyl]-2-methoxyacetamide hydrochloride](/img/structure/B12313254.png)
